

ZSA-51 chemical structure and properties

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Compound of Interest		
Compound Name:	ZSA-51	
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An In-Depth Technical Guide to **ZSA-51**: A Potent Oral STING Agonist For Researchers, Scientists, and Drug Development Professionals

Abstract

ZSA-51 is a novel, orally active small molecule agonist of the Stimulator of Interferon Genes (STING) pathway, demonstrating significant potential in the field of cancer immunotherapy. Exhibiting a unique tricyclic benzo[1][2]thieno[2,3-c]pyrrole-1,3-dione scaffold, **ZSA-51** functions as a prodrug and has shown potent nanomolar activity in activating the STING pathway in vitro. Preclinical studies have highlighted its robust anti-tumor efficacy in various cancer models, including colon and pancreatic cancers, coupled with a favorable pharmacokinetic profile and low toxicity. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of **ZSA-51**, along with representative experimental protocols for its characterization.

Chemical Structure and Physicochemical Properties

ZSA-51 is chemically defined as methyl 3-(6,7-dimethoxy-1,3-dioxo-1,3-dihydro-2H-benzo[1] [2]thieno[2,3-c]pyrrol-2-yl)propanoate[3]. Its structure is characterized by a distinctive tricyclic core.

Table 1: Chemical and Physicochemical Properties of ZSA-51



Property	Value	Reference
IUPAC Name	methyl 3-(6,7-dimethoxy-1,3-dioxo-1,3-dihydro-2H-benzo[1] [2]thieno[2,3-c]pyrrol-2-yl)propanoate	[3]
CAS Number	3084542-49-1	[3]
Chemical Formula	C16H15NO6S	[3]
Molecular Weight	349.36 g/mol	[3]
Exact Mass	349.0620	[3]
SMILES Code	COC(CCN1C(C2=C(C3=CC(O C)=C(C=C3S2)OC)C1=O)=O) =O	[3]
Appearance	Solid (Specific color not detailed in available resources)	
Solubility	Soluble in DMSO	[3]
Storage	Dry, dark, and at 0-4°C for short term (days to weeks) or -20°C for long term (months to years)	[3]

Biological Activity and Pharmacokinetics

ZSA-51 is a potent agonist of the STING pathway, a critical component of the innate immune system. As a prodrug, it is metabolized to its active form which then binds to the STING dimer, initiating a downstream signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines. This, in turn, stimulates an anti-tumor immune response.

Table 2: Biological and Pharmacokinetic Properties of ZSA-51



Parameter	Value	Cell Line/Model	Reference
STING Activation (EC50)	100 nM	THP-1 cells	
Oral Bioavailability	49%	Preclinical models	
Tissue Distribution	Preferential distribution to lymph nodes and spleen	Preclinical models	
Therapeutic Area	Cancer Immunotherapy	-	
In Vivo Efficacy	Demonstrated robust antitumor activity	Colon and pancreatic cancer models	_

STING Signaling Pathway Activated by ZSA-51

The binding of the active form of **ZSA-51** to the STING protein, which is located on the endoplasmic reticulum, triggers a conformational change and dimerization of STING. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 then dimerizes and translocates to the nucleus, where it induces the expression of type I interferons (IFN- α/β).



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Caption: STING signaling pathway activated by **ZSA-51**.

Experimental Protocols

The following are representative protocols for the synthesis and evaluation of **ZSA-51**. These are based on standard methodologies and may require optimization for specific laboratory conditions.

Synthesis of ZSA-51

A detailed, step-by-step synthesis protocol for **ZSA-51** is not publicly available in the searched resources. However, based on its chemical structure, a plausible synthetic route would likely involve the reaction of a substituted benzo[b]thiophene precursor with a suitable pyrrole-1,3-dione building block, followed by functional group manipulations to introduce the methoxy and methyl propanoate moieties. The synthesis of related benzo[b]thiophene derivatives often involves multi-step sequences starting from commercially available materials.



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Caption: General synthetic workflow for **ZSA-51**.

In Vitro STING Activation Assay (THP-1 Lucia™ ISG Reporter Assay)

This assay measures the activation of the IRF (Interferon Regulatory Factor) pathway, a downstream effector of STING signaling, using a THP-1 cell line that expresses a secreted luciferase reporter gene under the control of an ISG (Interferon-Stimulated Gene) promoter.

Materials:



- THP-1-Lucia[™] ISG cells
- RPMI 1640 medium with 10% FBS, Penicillin/Streptomycin
- ZSA-51 (dissolved in DMSO)
- QUANTI-Luc[™] reagent
- 96-well white, clear-bottom plates
- Luminometer

Protocol:

- Cell Seeding: Seed THP-1-Lucia™ ISG cells at a density of 5 x 10⁴ cells/well in 180 µL of culture medium in a 96-well plate.
- Compound Preparation: Prepare serial dilutions of ZSA-51 in culture medium. The final DMSO concentration should be kept below 0.5%.
- Treatment: Add 20 μL of the diluted **ZSA-51** solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., cGAMP).
- Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
- Luciferase Measurement:
 - Transfer 20 μL of the cell culture supernatant to a white 96-well plate.
 - Add 50 µL of QUANTI-Luc™ reagent to each well.
 - Incubate for 5 minutes at room temperature.
 - Measure the luminescence using a luminometer.
- Data Analysis: Calculate the fold induction of luciferase activity relative to the vehicle control.
 Determine the EC50 value by plotting the fold induction against the concentration of ZSA-51 and fitting the data to a four-parameter logistic curve.



In Vivo Antitumor Efficacy in a Syngeneic Mouse Colon Cancer Model

This protocol describes a general procedure for evaluating the anti-tumor activity of **ZSA-51** in a subcutaneous colon cancer model.

Materials:

- 6-8 week old BALB/c or C57BL/6 mice
- CT26 or MC38 colon carcinoma cells
- Matrigel (optional)
- ZSA-51 formulated for oral gavage
- Calipers
- · Sterile syringes and needles

Protocol:

- Tumor Cell Implantation:
 - Harvest CT26 or MC38 cells and resuspend them in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 1 x 10⁷ cells/mL.
 - \circ Subcutaneously inject 100 μ L of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.
- Tumor Growth Monitoring:
 - Monitor the mice for tumor growth. Start measurements when tumors become palpable.
 - Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width^2) / 2.
- Treatment:

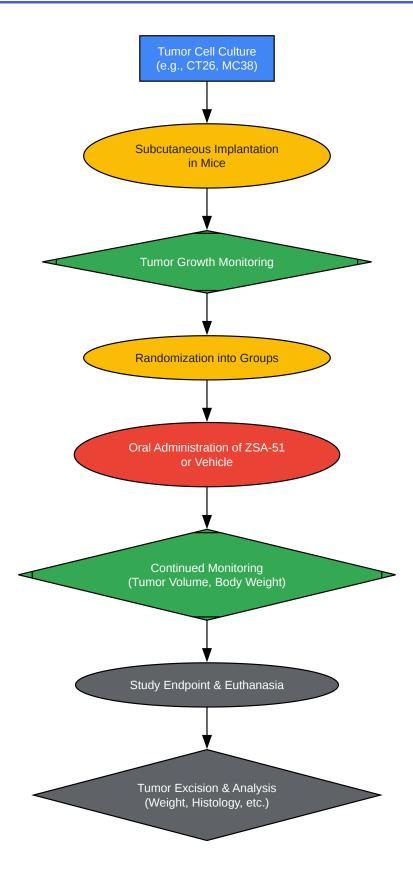






- When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
- Administer ZSA-51 orally via gavage at the desired dose and schedule. The vehicle control group should receive the formulation vehicle.
- Efficacy Evaluation:
 - Continue to monitor tumor growth and body weight throughout the study.
 - At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immune cell profiling).
- Data Analysis: Compare the tumor growth rates and final tumor weights between the ZSA-51-treated and control groups to determine the anti-tumor efficacy.





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Caption: Workflow for in vivo antitumor efficacy study.



Conclusion

ZSA-51 represents a promising new class of oral STING agonists with the potential to significantly impact cancer immunotherapy. Its potent biological activity, favorable pharmacokinetic profile, and demonstrated in vivo efficacy make it a compelling candidate for further preclinical and clinical development. The information and protocols provided in this guide offer a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of **ZSA-51** and other novel STING agonists. Further investigation into its detailed mechanism of action and safety profile will be crucial for its successful translation to the clinic.

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